
Spectroscopic Data of 2-Bromoisonicotinamide:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromoisonicotinamide

Cat. No.: B1275101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Bromoisonicotinamide (IUPAC name: 2-bromopyridine-4-carboxamide). Due to the

absence of experimentally determined spectra in readily accessible databases and literature at

the time of this report, the data presented herein is predicted based on the analysis of

structurally similar compounds and established principles of spectroscopic interpretation. This

guide is intended to assist researchers in the identification, characterization, and quality control

of 2-Bromoisonicotinamide.

The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring

such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen (¹H NMR) and

carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectroscopic Data
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The predicted ¹H NMR spectrum of 2-Bromoisonicotinamide would exhibit signals

corresponding to the three aromatic protons and the two amide protons. The chemical shifts

are influenced by the electronegativity of the bromine atom and the amide group, as well as

their positions on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Bromoisonicotinamide (in DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.60 d ~5.0 1H H-6

~8.20 s - 1H H-3

~7.90 d ~5.0 1H H-5

~7.80 br s - 1H -CONH₂

~7.60 br s - 1H -CONH₂

Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six

carbon atoms in 2-Bromoisonicotinamide. The chemical shifts are influenced by the bromine

substituent, the amide group, and the nitrogen atom within the pyridine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromoisonicotinamide (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~165.0 C=O

~151.0 C-6

~148.0 C-2

~142.0 C-4

~125.0 C-5

~121.0 C-3

Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromoisonicotinamide.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters

include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-

to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and an acquisition time

of 2-4 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets

for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low
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natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total

acquisition time will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectroscopic Data
The IR spectrum of 2-Bromoisonicotinamide is expected to show characteristic absorption

bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the

N-H bending of the amide (Amide II band), C-N stretching, and vibrations associated with the

substituted pyridine ring.

Table 3: Predicted IR Spectroscopic Data for 2-Bromoisonicotinamide

Wavenumber (cm⁻¹) Intensity Assignment

~3350, ~3180 Strong, Broad N-H Stretch (Amide)

~1670 Strong C=O Stretch (Amide I)

~1600 Medium N-H Bend (Amide II)

~1550, ~1470 Medium C=C and C=N Ring Stretching

~1400 Medium C-N Stretch (Amide)

~1100 Medium C-Br Stretch

~850 Strong C-H Out-of-plane Bending

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Bromoisonicotinamide with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.
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Transfer the fine powder into a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound.

Predicted Mass Spectrometry Data
The mass spectrum of 2-Bromoisonicotinamide will show a molecular ion peak [M]⁺ and a

characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio), resulting in [M]⁺ and [M+2]⁺ peaks of nearly equal intensity.

Fragmentation of the molecular ion is also expected.

Table 4: Predicted Mass Spectrometry Data for 2-Bromoisonicotinamide
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m/z (relative intensity) Assignment

202/204 (approx. 1:1) [M]⁺ and [M+2]⁺ (Molecular ion)

186/188 (approx. 1:1) [M - NH₂]⁺

158/160 (approx. 1:1) [M - CONH₂]⁺

123 [M - Br]⁺

78 [C₅H₄N]⁺

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

Prepare a dilute solution of 2-Bromoisonicotinamide (typically in the low µg/mL to ng/mL

range) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (using ESI-MS as an example):

Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺,

which will also exhibit the characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern.

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a chemical compound like 2-Bromoisonicotinamide.
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To cite this document: BenchChem. [Spectroscopic Data of 2-Bromoisonicotinamide: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275101#spectroscopic-data-nmr-ir-ms-of-2-
bromoisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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